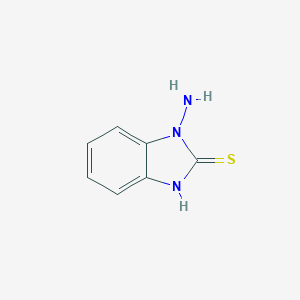

3-amino-1H-benzimidazole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-1H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core with an amino group at the 3-position and a thione group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-benzimidazole-2-thione typically involves the cyclization of o-phenylenediamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the desired benzimidazole thione.

Cyclization with Carbon Disulfide:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-1H-benzimidazole-2-thione undergoes various chemical reactions, including:

-

Oxidation

Reagents: Hydrogen peroxide, potassium permanganate.

Conditions: Mild to moderate temperatures.

Products: Oxidation of the thione group can lead to the formation of sulfoxides or sulfones.

-

Reduction

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Typically carried out at room temperature.

Products: Reduction of the thione group can yield the corresponding thiol.

-

Substitution

Reagents: Alkyl halides, acyl chlorides.

Conditions: Presence of a base such as sodium hydride.

Products: Substitution reactions at the amino group can lead to the formation of N-alkyl or N-acyl derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous medium at room temperature.

Reduction: Sodium borohydride in ethanol at room temperature.

Substitution: Alkyl halides in the presence of sodium hydride in anhydrous conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Amino-1H-benzimidazole-2-thione exhibits a wide range of biological activities, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds, including this compound, possess notable antimicrobial properties. For instance, studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| This compound | E. coli | 4 µg/mL |

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example, it has been evaluated for antiproliferative activity against breast cancer cell lines (MDA-MB-231), demonstrating significant inhibition at low concentrations .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 16.38 |

| Other Derivatives | Various Cancer Lines | Varies |

Antifungal and Antiparasitic Activity

The compound also shows antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values indicating moderate effectiveness . Additionally, its potential as an antiparasitic agent has been investigated, with promising results in inhibiting protozoal infections .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound and its derivatives:

- Antimicrobial Studies : A study demonstrated that synthesized benzimidazole derivatives showed significant antibacterial activity against multiple bacterial strains .

- Anticancer Research : Another investigation highlighted the compound's ability to inhibit cancer cell proliferation effectively, suggesting its potential as a therapeutic agent for cancer treatment .

Mecanismo De Acción

The mechanism of action of 3-amino-1H-benzimidazole-2-thione varies depending on its application:

Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Enzyme Inhibition: It binds to the active site of enzymes such as urease, inhibiting their activity by blocking substrate access.

Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway.

Comparación Con Compuestos Similares

3-amino-1H-benzimidazole-2-thione can be compared with other benzimidazole derivatives:

-

2-mercaptobenzimidazole

- Similar structure but lacks the amino group at the 3-position.

- Exhibits strong antioxidant properties.

-

5,6-dimethylbenzimidazole

- Contains methyl groups at the 5 and 6 positions.

- Integral part of the structure of vitamin B12.

-

N-methylbenzimidazole

- Methyl group attached to the nitrogen atom.

- Used as a precursor in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its combination of the amino and thione groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Propiedades

IUPAC Name |

3-amino-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-10-6-4-2-1-3-5(6)9-7(10)11/h1-4H,8H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHNFJUEYIHKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.